
4-Chloro-3,3-dimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of 3,3-dimethylbut-1-ene, characterized by the presence of a chlorine atom attached to the fourth carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3,3-dimethylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.
Major Products Formed
Substitution Reactions: Formation of 4-hydroxy-3,3-dimethylbut-1-ene.
Addition Reactions: Formation of 4,4-dihalo-3,3-dimethylbutane derivatives.
Oxidation Reactions: Formation of this compound oxide.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-chloro-3,3-dimethylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond in the butene chain makes it susceptible to various chemical transformations. The compound can form carbocations or radicals during reactions, which can further undergo rearrangements or substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbut-1-ene: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and chemical behavior.
4-Chloro-2,3-dimethylbut-1-ene: Positional isomer with the chlorine atom attached to a different carbon, affecting its chemical properties.
Uniqueness
4-Chloro-3,3-dimethylbut-1-ene is unique due to the specific positioning of the chlorine atom and the double bond, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C6H11Cl |
|---|---|
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
4-chloro-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
VKFDNWKLZWLWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


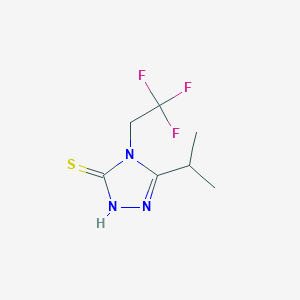

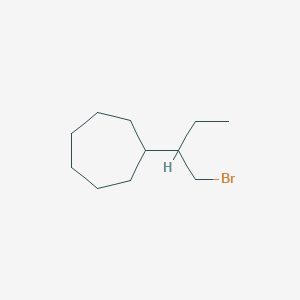

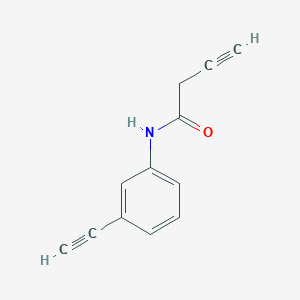

![(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
![(2S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13199503.png)
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
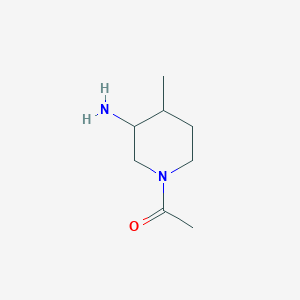
![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13199512.png)

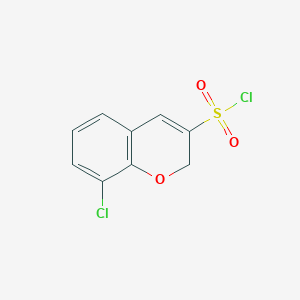
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)
